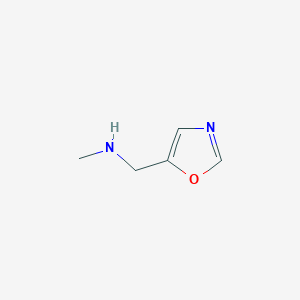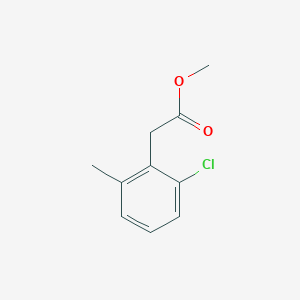
2-O,3-O-Dibenzoyl-L-tartaric acid 1-methyl ester
説明
2-O,3-O-Dibenzoyl-L-tartaric acid 1-methyl ester, commonly known as Methyl Benzoylformate, is a chiral building block widely used in the synthesis of various biologically active compounds. It is a white crystalline solid with a molecular formula of C17H16O6 and a molecular weight of 316.31 g/mol. The compound has two chiral centers and exists in four stereoisomers, namely (R,R), (S,S), (R,S), and (S,R).
作用機序
The mechanism of action of Methyl Benzoylformate is not well understood. However, studies have shown that the compound can act as a chiral auxiliary in various reactions, leading to the formation of chiral products. It is believed that the chiral nature of Methyl Benzoylformate enables it to induce chirality in the products formed during the reaction.
Biochemical and Physiological Effects:
Methyl Benzoylformate has no known biochemical or physiological effects. However, studies have shown that the compound is not toxic to humans or animals and is not carcinogenic.
実験室実験の利点と制限
Methyl Benzoylformate is a versatile chiral building block that can be used in various reactions. It is easy to handle, stable, and readily available. However, the compound is expensive and its synthesis requires the use of hazardous reagents such as benzoyl chloride. The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products.
将来の方向性
Methyl Benzoylformate has potential applications in the synthesis of chiral compounds for pharmaceuticals, agrochemicals, and natural products. Future research could focus on developing more efficient and cost-effective methods for the synthesis of Methyl Benzoylformate and exploring its potential applications in various fields. Additionally, studies could be conducted to better understand the mechanism of action of Methyl Benzoylformate and its role in inducing chirality in various reactions.
科学的研究の応用
Methyl Benzoylformate is widely used in the synthesis of various biologically active compounds, including chiral pharmaceuticals, agrochemicals, and natural products. It is used as a chiral building block in the synthesis of drugs such as Leflunomide, a drug used in the treatment of rheumatoid arthritis, and Rabeprazole, a proton-pump inhibitor used in the treatment of gastrointestinal disorders. Methyl Benzoylformate is also used in the synthesis of insecticides, herbicides, and fungicides.
特性
IUPAC Name |
(2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O8/c1-25-19(24)15(27-18(23)13-10-6-3-7-11-13)14(16(20)21)26-17(22)12-8-4-2-5-9-12/h2-11,14-15H,1H3,(H,20,21)/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDQYCRVWHGEFT-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B3039442.png)


![2-[Methyl(2-nitrophenyl)amino]ethanol](/img/structure/B3039445.png)

![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)


![3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039452.png)

